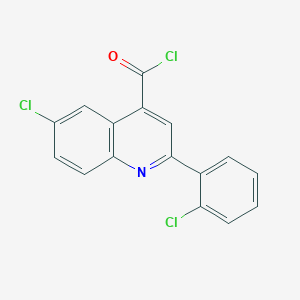

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Beschreibung

BenchChem offers high-quality 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKRDTOHSDDZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Architecture and Reactivity of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry and drug discovery, the rational design of privileged scaffolds is paramount. 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride serves as a highly reactive, electrophilic building block designed specifically for the late-stage functionalization of complex pharmacophores. It is the critical intermediate for synthesizing 2-arylquinoline-4-carboxamides—a versatile class of molecules heavily investigated for their binding affinity to the 18 kDa Translocator Protein (TSPO), their modulatory effects on the mitochondrial permeability transition pore (mPTP)[1], and their utility as selective G-protein coupled receptor (GPCR) antagonists[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing actionable insights into the stereoelectronic properties, synthetic causality, and self-validating analytical protocols required to successfully handle this sensitive intermediate.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of this compound is essential for predicting its behavior in both synthetic workflows and biological environments.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride |

| CAS Registry Number | 1160263-24-0[3] |

| Molecular Formula | C16H8Cl3NO[4] |

| Molecular Weight | 336.6 g/mol [4] |

| Parent Acid CAS | 590376-91-3 |

| Parent Acid MW | 318.16 g/mol [5] |

Stereoelectronic Analysis & Causality

The architectural brilliance of this scaffold lies in its specific substitution pattern:

-

The Ortho-Chloro Steric Clash: The quinoline core provides a rigid, planar aromatic system. However, the chlorine atom at the ortho-position of the 2-phenyl ring introduces a severe steric clash with the C3-proton of the quinoline ring. This forces the 2-chlorophenyl group out of coplanarity, locking the molecule into a specific, twisted dihedral conformation. This non-coplanar topology is highly favored for fitting into deep, narrow hydrophobic binding pockets, such as those found in TSPO or the secondary binding sites of D3 receptors[2].

-

The 6-Chloro Inductive Effect: The chlorine at the 6-position exerts a strong electron-withdrawing inductive effect across the quinoline pi-system. This not only increases the overall lipophilicity (LogP) of the scaffold—driving membrane permeability and central nervous system (CNS) penetration—but also enhances the electrophilicity of the 4-carbonyl carbon, making the acyl chloride exceptionally reactive toward nucleophilic attack.

Synthetic Workflows and Methodologies

The generation of 6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is typically a two-stage process: the construction of the parent acid via the Pfitzinger reaction[6], followed by controlled halogenation.

Stage 1: The Pfitzinger Reaction

The parent acid is synthesized by condensing 5-chloroisatin with 2'-chloroacetophenone under strongly basic conditions (e.g., aqueous KOH)[6].

-

Mechanistic Causality: The hydroxide base attacks the isatin amide carbonyl, opening the five-membered ring to form an ortho-aminobenzoylformate intermediate. This intermediate subsequently undergoes a rapid aldol-type condensation and cyclization with the enolate of 2'-chloroacetophenone, yielding the highly stable quinoline-4-carboxylic acid[6].

Stage 2: Acyl Chloride Generation (Protocol)

The conversion of the carboxylic acid to the acyl chloride requires strict anhydrous conditions.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

-

Catalysis: Add 0.05 equivalents of anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This acts as the active catalytic species, significantly accelerating the conversion and allowing the reaction to proceed at milder temperatures, thereby preventing degradation of the quinoline core.

-

-

Chlorination: Dropwise add 1.5 equivalents of oxalyl chloride ((COCl)₂) at 0 °C.

-

Causality: Oxalyl chloride is strictly preferred over thionyl chloride (SOCl₂) for this specific substrate. The byproducts of oxalyl chloride (CO, CO₂, and HCl) are entirely gaseous. This leaves no liquid residues, allowing for the isolation of the highly moisture-sensitive acyl chloride simply by removing the solvent in vacuo.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution completely ceases.

-

Isolation: Remove the DCM and excess oxalyl chloride in vacuo to yield the target acyl chloride as a crude solid. It must be used immediately in the subsequent amidation step.

Downstream Applications in Medicinal Chemistry

The primary utility of this acyl chloride is its rapid, high-yielding reaction with various primary and secondary amines to form quinoline-4-carboxamides. These amides are critical pharmacophores. For instance, specific quinoline-4-carboxamides have been identified as potent inhibitors of the mPTP complex, offering therapeutic potential in mitigating ischemia-reperfusion injury and thrombosis[1].

Synthetic workflow from 5-chloroisatin to target pharmacophore via the acyl chloride intermediate.

Handling, Stability, and Self-Validating Analytical Protocols

Handling & Stability Risks

Acyl chlorides are inherently electrophilic and highly susceptible to nucleophilic attack by atmospheric moisture. Exposure to ambient humidity results in rapid hydrolysis back to the parent 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid[5]. Therefore, the compound must be stored under inert gas (Nitrogen or Argon) at sub-zero temperatures (-20 °C) and manipulated using standard Schlenk line techniques.

Self-Validating Analytical Protocol: The Methanol Quench

Direct analysis of acyl chlorides via LC-MS is notoriously unreliable. Because standard LC-MS mobile phases contain water (e.g., Water/Acetonitrile with 0.1% Formic Acid), injecting the acyl chloride directly into the instrument will instantly hydrolyze it. This leads the analyst to observe only the mass of the parent acid, falsely concluding that the chlorination reaction failed.

Validation Step (To prove the system worked): To accurately confirm the successful formation of 6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, you must employ a derivatization quench:

-

Extract a 10 µL aliquot of the active reaction mixture.

-

Quench immediately into an analytical vial containing 1 mL of anhydrous methanol and 10 µL of triethylamine (TEA).

-

Causality: The highly reactive acyl chloride will quantitatively convert to the stable methyl ester within seconds, neutralizing the reactive center.

-

Analyze the resulting methyl ester via LC-MS or GC-MS. The distinct mass peak of the methyl ester serves as undeniable proof that the acyl chloride was successfully generated and intact prior to the quench.

References

- Sigma-Aldrich. "6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid". MilliporeSigma.

- MilliporeSigma. "6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid - Product Details". MilliporeSigma.

- BLDpharm. "2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride and related acyl chlorides". BLD Pharm.

- Bidepharm. "CAS:1160263-24-0, 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride". Bidepharm.

- National Institutes of Health (PMC). "Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists". NIH.

- ResearchGate. "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review". ResearchGate.

- MDPI. "The Mitochondrial Permeability Transition Pore in Platelets: Mechanisms, Physiological Roles, and Therapeutic Perspectives". MDPI.

Sources

- 1. The Mitochondrial Permeability Transition Pore in Platelets: Mechanisms, Physiological Roles, and Therapeutic Perspectives [mdpi.com]

- 2. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1160256-30-3|2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 4. CAS:1160263-24-0, 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride-毕得医药 [bidepharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) spectral characteristics of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride. This document provides a detailed analysis of the expected ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and comparative data from related quinoline derivatives.

Introduction to 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a complex heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a significant scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The precise structural elucidation of such derivatives is paramount for understanding their structure-activity relationships, and NMR spectroscopy is an indispensable tool for this purpose[1]. The title compound features a quinoline core substituted with a chlorine atom at the 6-position, a 2-chlorophenyl group at the 2-position, and a carbonyl chloride group at the 4-position. These substituents are expected to exert significant electronic effects, influencing the chemical shifts of the protons and carbons throughout the molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm[2]. The protons on the quinoline and chlorophenyl rings will display distinct chemical shifts and coupling patterns based on their electronic environment. Protons directly attached to an aromatic ring, known as aryl protons, generally resonate in the 6.5-8.0 ppm range[3][4].

Expected Chemical Shift Regions and Multiplicities:

-

Quinoline Protons (H3, H5, H7, H8):

-

The proton at the 3-position (H3) is expected to be a singlet, as it lacks adjacent proton neighbors. Its chemical shift will be influenced by the adjacent carbonyl chloride group.

-

The protons on the benzo-fused ring of the quinoline (H5, H7, H8) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors. The chlorine atom at the 6-position will influence the chemical shifts of H5 and H7.

-

-

2-Chlorophenyl Protons (H2', H3', H4', H5'):

-

The four protons on the 2-chlorophenyl ring will present a complex multiplet pattern due to their coupling with each other. The presence of the chlorine atom will deshield the ortho-protons (H3' and H6' if present, though in this case it is a 2-chlorophenyl group).

-

The following diagram illustrates the predicted workflow for analyzing the ¹H NMR spectrum of the target compound.

Caption: A flowchart illustrating the key stages of NMR data acquisition and analysis.

Conclusion

This technical guide provides a predictive framework for the ¹H and ¹³C NMR spectral analysis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride. By leveraging data from analogous structures and fundamental NMR principles, researchers can anticipate the key spectral features of this complex molecule. The provided experimental protocol offers a standardized approach to obtaining high-quality data, which is crucial for unambiguous structural confirmation and purity assessment in the context of drug discovery and development.

References

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY.

- Supplementary Information - The Royal Society of Chemistry.

- Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and.

- An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context - Benchchem.

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics.

- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum - ChemicalBook.

- Aromatics - Organic Chemistry at CU Boulder.

Sources

Synthesis Pathway of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride: Mechanistic Insights and Experimental Protocols

Executive Summary & Chemical Significance

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry and drug development. The quinoline-4-carboxamide scaffold—derived directly from this acyl chloride—is a privileged pharmacophore frequently encountered in the design of antimalarial therapeutics, antiviral agents, and targeted kinase inhibitors[1],[2]. The specific di-chlorinated substitution pattern (a chlorine at the 6-position of the quinoline core and an ortho-chlorine on the 2-phenyl ring) imparts distinct steric hindrance and lipophilicity, which are critical for optimizing protein-ligand binding affinities and metabolic stability[2].

As an application scientist, approaching the synthesis of this molecule requires moving beyond rote procedures to understand the thermodynamic and kinetic drivers of the pathway. This guide details a robust, two-step synthetic architecture designed for high yield, high purity, and operational safety.

Retrosynthetic Analysis & Pathway Rationale

The logical disconnection of the target molecule yields two distinct synthetic phases:

-

Heterocyclic Core Construction: The quinoline-4-carboxylic acid precursor is assembled via the Pfitzinger reaction [3],[4]. This classical condensation utilizes 5-chloroisatin and 1-(2-chlorophenyl)ethanone (commonly known as 2'-chloroacetophenone)[5]. The Pfitzinger route is selected over the Friedländer synthesis because it bypasses the need for unstable o-aminobenzaldehyde derivatives, utilizing highly stable, commercially available isatin precursors instead[4].

-

Carboxylic Acid Activation: The stable carboxylic acid is converted into the highly reactive acyl chloride using thionyl chloride (SOCl₂) catalyzed by N,N-dimethylformamide (DMF)[2].

Synthetic workflow from 5-chloroisatin to the target quinoline-4-carbonyl chloride.

Step 1: Pfitzinger Synthesis of the Quinoline Core

Mechanism & Causality

The Pfitzinger reaction is driven by a sequence of base-catalyzed transformations. The causality behind the reagent choices is as follows:

-

Why 33% KOH? The amide bond within the 5-chloroisatin lactam ring is highly stable due to resonance. A strong aqueous base and thermal energy (reflux) are strictly required to force the hydrolysis and ring-opening, generating the reactive keto-acid intermediate (potassium 2-amino-5-chlorophenylglyoxylate) in situ[3].

-

Cross-Aldol & Cyclization: Once the aniline amine is liberated, it acts as a nucleophile, attacking the carbonyl carbon of 1-(2-chlorophenyl)ethanone to form an imine. The highly alkaline environment subsequently promotes the enolization of the ketone's methyl group, driving an intramolecular aldol-type condensation with the glyoxylate carbonyl. Subsequent dehydration yields the fully aromatized quinoline ring[3],[4].

Step-by-step mechanistic logic of the Pfitzinger reaction forming the quinoline core.

Experimental Protocol

-

Initialization: Charge a 500 mL round-bottom flask with 5-chloroisatin (1.0 eq, 50 mmol) and 1-(2-chlorophenyl)ethanone (1.05 eq, 52.5 mmol).

-

Solvent & Base Addition: Add 100 mL of ethanol to create a slurry. Slowly add 50 mL of a 33% (w/v) aqueous potassium hydroxide (KOH) solution. Caution: The addition is exothermic.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 85°C for 12–16 hours under continuous magnetic stirring.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Dilute the remaining aqueous layer with 150 mL of distilled water and extract with diethyl ether (2 x 50 mL) to remove any unreacted ketone. Discard the organic layer.

-

Precipitation: Place the aqueous layer in an ice bath. Slowly acidify with 6M HCl dropwise until the pH reaches 2.0–3.0. A dense, off-white precipitate of 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid will crash out.

-

Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and dry overnight in a vacuum oven at 60°C.

Step 2: Acyl Chloride Formation

Mechanism & Causality

Converting the stable carboxylic acid to the highly reactive acyl chloride requires an electrophilic chlorinating agent.

-

Why Catalytic DMF? While thionyl chloride (SOCl₂) alone can achieve this, it often requires harsh, prolonged refluxing which can induce side reactions or thermal degradation. By adding a catalytic amount of DMF, SOCl₂ reacts with DMF to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride)[2]. This intermediate is a vastly superior, highly electrophilic chlorinating agent that rapidly attacks the carboxylic acid at lower temperatures, ensuring a cleaner profile and near-quantitative conversion.

Experimental Protocol

Note: This step must be performed under strictly anhydrous conditions (N₂ or Ar atmosphere) due to the moisture-sensitive nature of the product.

-

Initialization: Suspend the thoroughly dried 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq, 30 mmol) in 60 mL of anhydrous dichloromethane (DCM). Alternatively, neat SOCl₂ can be used as the solvent if the acid is poorly soluble.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq, 150 mmol) followed by 3 drops of anhydrous DMF via a syringe.

-

Reflux: Attach a reflux condenser fitted with a drying tube (CaCl₂) or connected to a Schlenk line. Heat the mixture to a gentle reflux (40°C for DCM, or 60°C if neat SOCl₂) for 3–4 hours.

-

Monitoring: The reaction is complete when the heterogeneous suspension transitions into a clear, homogeneous solution and the evolution of SO₂ and HCl gases ceases.

-

Concentration: Cool to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.

-

Azeotropic Drying: To ensure complete removal of residual SOCl₂, co-evaporate the crude residue with anhydrous toluene (2 x 20 mL).

-

Storage: The resulting 6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is obtained as a moisture-sensitive solid. It should be used immediately in subsequent amidation/esterification steps or stored under argon at -20°C.

Quantitative Data Summary

| Parameter | Step 1: Pfitzinger Synthesis | Step 2: Acyl Chlorination |

| Target Intermediate | 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride |

| Typical Yield | 65% - 80% | 90% - 98% (Crude, used directly) |

| Reaction Time | 12 - 16 hours | 3 - 4 hours |

| Temperature | 85°C (Reflux) | 40°C - 60°C (Reflux) |

| Physical State | Off-white to pale yellow solid | Yellowish to tan moisture-sensitive solid |

| Purity (Typical) | >95% (After washing/drying) | >90% (Crude, highly reactive) |

Analytical Validation (Self-Validating System)

To ensure trustworthiness and protocol integrity, the workflow must be self-validating. You can confirm the success of each step through the following immediate analytical cues:

Validating Step 1 (Core Formation):

-

Visual: The orange/red color of the starting 5-chloroisatin will dissolve into a deep yellow/brown solution upon base addition. Successful completion is marked by the massive precipitation of the product upon acidification.

-

FT-IR Spectroscopy: The characteristic lactam C=O stretch of isatin (~1730 cm⁻¹) will completely disappear. It will be replaced by a very broad O-H stretch (2500–3300 cm⁻¹) indicative of the newly formed carboxylic acid, alongside a distinct quinoline C=N stretch.

Validating Step 2 (Acyl Chlorination):

-

Visual: The reaction acts as its own indicator. The insoluble carboxylic acid suspension will clarify into a homogeneous solution as the highly soluble acyl chloride is generated. The cessation of micro-bubbling (SO₂/HCl off-gassing) indicates the consumption of the acid.

-

FT-IR Spectroscopy: The broad O-H stretch (2500–3300 cm⁻¹) must completely disappear. Crucially, the carbonyl C=O stretch will shift significantly from ~1700 cm⁻¹ (carboxylic acid) to a sharper, higher frequency band at ~1750–1780 cm⁻¹ , which is the definitive hallmark of an acyl chloride.

References

- Title: Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review Source: ResearchGate URL

- Source: PMC (National Institutes of Health)

- Title: Pfitzinger reaction - Wikipedia Source: Wikipedia URL

- Title: Recent Advances in the Friedländer Reaction Source: ACS Publications URL

- Title: An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context Source: BenchChem URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

High-Resolution Mass Spectrometry and Fragmentation Dynamics of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl Chloride

Executive Summary & Analytical Challenges

As a Senior Application Scientist, I frequently encounter synthetic intermediates that confound standard analytical workflows. 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a prime example. Structurally, it is an activated acyl chloride derivative of the highly substituted cinchophen (2-phenylquinoline-4-carboxylic acid) family, a scaffold heavily utilized in the development of antimalarial and antineoplastic agents[1].

The primary analytical challenge with this molecule is its extreme electrophilicity. If a researcher attempts to analyze this compound using standard Electrospray Ionization Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) employing protic solvents (e.g., water, methanol), the acid chloride will undergo instantaneous solvolysis. This rapid nucleophilic acyl substitution yields the corresponding carboxylic acid or methyl ester before the sample ever reaches the ionization source[2]. Consequently, the resulting mass spectrum will falsely present the [M+H]+ of the hydrolyzed artifact, leading to catastrophic misinterpretations in downstream drug development.

To capture the true fragmentation pattern of the intact molecule, we must bypass protic liquid chromatography entirely. The scientifically rigorous approach requires either Anhydrous Electron Ionization (EI-MS) via a Direct Insertion Probe (DIP) or a deliberate, pre-column In Situ Derivatization strategy.

Gas-Phase Fragmentation Dynamics (EI-MS)

Under hard ionization conditions (70 eV electron impact), the intact radical cation of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride undergoes a thermodynamically driven, highly predictable fragmentation cascade.

I. Molecular Ion Formation

The intact molecular ion [M]∙+ is observed at an exact monoisotopic mass of m/z 334.9672. Because the molecule contains three chlorine atoms ( C16H8Cl3NO ), the molecular ion presents a distinct isotopic cluster reflecting the natural abundance of 35Cl and 37Cl , appearing in an approximate 100:97:32:3 ratio (A, A+2, A+4, A+6).

II. α -Cleavage and Acylium Ion Generation

The dominant primary fragmentation is the homolytic cleavage of the C−Cl bond at the carbonyl carbon. The expulsion of a chlorine radical ( −35 Da) generates the acylium cation [M−Cl]+ at m/z 299.9983[2]. In almost all aromatic acid chlorides, this species constitutes the base peak (100% relative abundance) because the localized positive charge is highly stabilized via resonance delocalization between the carbon and oxygen atoms ( R−C≡O+↔R−C+=O )[3].

III. Decarbonylation

Following the formation of the acylium ion, the molecule undergoes a kinetically favorable decarbonylation. The neutral loss of carbon monoxide ( −28 Da) yields a highly conjugated aryl cation at m/z 272.0034[3]. This transition from an acylium to an aryl cation is a definitive hallmark of aromatic carbonyl chlorides.

IV. Quinoline Core Dissociation

The resulting aryl cation ( C15H8Cl2N+ ) represents the bare substituted quinoline core. Further fragmentation requires significantly higher energy to break the heteroaromatic system, typically resulting in the secondary loss of a chlorine radical to form a fragment at m/z 237.0345, or the expulsion of hydrogen cyanide (HCN, −27 Da), a known pathway for quinoline-4-carboxylic acid derivatives[4].

Fig 1: Primary EI-MS fragmentation cascade of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride.

Quantitative Isotopic Profiling

To definitively identify this molecule, analysts must verify not only the exact mass but the isotopic fidelity of the chlorine clusters. The table below summarizes the theoretical data required for high-resolution mass spectral matching.

| Ion Species | Formula | Monoisotopic Exact Mass (m/z) | Dominant Isotopic Cluster Ratio | Structural Significance |

| Molecular Ion | [C16H8Cl3NO]∙+ | 334.9672 | 100:97:32:3 | Confirms the intact acid chloride prior to solvolysis. |

| Acylium Cation | [C16H8Cl2NO]+ | 299.9983 | 100:65:11 | Base peak; highly resonance-stabilized electrophile. |

| Aryl Cation | [C15H8Cl2N]+ | 272.0034 | 100:65:11 | Product of decarbonylation; confirms the aromatic core. |

| Core Fragment | [C15H8ClN]∙+ | 237.0345 | 100:33 | Quinoline ring fragment after secondary halogen loss. |

Self-Validating Experimental Protocols

To ensure data integrity, the analytical workflow must be treated as a self-validating system where the absence of artifactual peaks (like the carboxylic acid at m/z 317) proves the efficacy of the sample preparation.

Protocol A: Direct Anhydrous EI-MS Analysis

Objective: To acquire the intrinsic fragmentation pattern of the intact acid chloride without solvolytic interference.

-

System Preparation: Bake out the MS ionization source at 250 °C for a minimum of 2 hours to eliminate trace residual background moisture[4].

-

Sample Solvation: Dissolve 1 mg of the compound in 1 mL of strictly anhydrous, amine-free dichloromethane (DCM). Critical: Do not use methanol, ethanol, or ambient-grade acetonitrile.

-

Probe Loading: Apply 1-2 µL of the DCM solution to the glass crucible of the Direct Insertion Probe (DIP). Allow the solvent to evaporate under a gentle stream of ultra-high purity (UHP) nitrogen.

-

Vacuum Insertion: Insert the probe through the vacuum interlock. Allow the roughing pump to evacuate the chamber to <10−5 Torr before exposing it to the high-vacuum analyzer region.

-

Thermal Desorption & Ionization: Ramp the probe temperature from ambient to 300 °C at 50 °C/min. Apply a 70 eV electron beam.

-

Data Acquisition: Scan from m/z 50 to 500. The 70 eV energy ensures the reproducible, hard fragmentation necessary to observe the acylium and aryl cascades.

Fig 2: Anhydrous EI-MS analytical workflow designed to prevent artifactual solvolysis.

Protocol B: In Situ Amidation for LC-ESI-MS/MS (Orbitrap)

Objective: When high-resolution LC-MS/MS is strictly required, the acid chloride must be intentionally stabilized to survive the LC column.

-

Quenching: React 10 µL of the acid chloride stock (in anhydrous DCM) with 90 µL of a 1% n-butylamine solution in dry acetonitrile. The nucleophilic acyl substitution is instantaneous, forming a stable n-butylamide derivative[5].

-

Solvent Exchange: Evaporate the reaction mixture to dryness under vacuum to remove excess amine and the HCl byproduct. Reconstitute in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

LC-MS/MS Analysis: Inject onto a C18 column. Utilize positive mode Electrospray Ionization (ESI+).

-

HCD Fragmentation: Isolate the [M+H]+ of the amide in the quadrupole and subject it to Higher-energy Collisional Dissociation (HCD) in the Orbitrap mass analyzer[5]. The resulting MS/MS spectrum will trace back to the quinoline core, allowing for structural confirmation without the instability of the chloride leaving group.

References

-

Acylium ions — Grokipedia . Grokipedia. 3

-

Acyl chloride - Grokipedia . Grokipedia. 2

-

Characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid . Benchchem.4

-

Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS . Diva-Portal.org. 5

-

Cinchophen | 132-60-5 . Benchchem. 1

Sources

Comprehensive Characterization and Synthesis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride: Thermal Properties and Methodologies

Executive Summary

In advanced pharmaceutical synthesis and drug development, quinoline derivatives serve as critical scaffolds for antimalarial, antineoplastic, and kinase-inhibitory agents. 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a highly reactive, electrophilic acyl chloride intermediate derived from its corresponding carboxylic acid. Due to its transient and moisture-sensitive nature, empirical data regarding its physical constants (such as melting and boiling points) are rarely cataloged in standard commercial databases.

This whitepaper provides an in-depth technical framework for predicting, synthesizing, and analytically verifying the melting point (MP) and boiling point (BP) of this specific acyl chloride. By leveraging structural causality and multi-modal thermal analysis, researchers can establish a self-validating protocol for characterizing this critical intermediate.

Structural Causality and Physicochemical Profiling

The physical properties of an organic compound are dictated by its intermolecular forces. The conversion of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid to its carbonyl chloride derivative fundamentally alters its thermal profile[1].

-

Parent Acid (CAS 148887-61-0): Carboxylic acids act as both hydrogen bond donors and acceptors, forming highly stable, strongly bound dimers in the solid state. This results in a high lattice energy and a correspondingly high melting point (typically >200 °C for substituted quinolines).

-

Target Acyl Chloride: The substitution of the hydroxyl group (–OH) with a chlorine atom (–Cl) eliminates the molecule's ability to act as a hydrogen bond donor. The solid-state lattice is now held together exclusively by weaker dipole-dipole interactions and London dispersion forces. Consequently, the enthalpy of fusion drops drastically, lowering the melting point.

Because the molecular weight increases slightly (from 318.15 g/mol to 336.60 g/mol ) and the heavy halogen atoms contribute to significant electron cloud polarizability, the boiling point remains exceptionally high, often resulting in thermal decomposition before boiling at atmospheric pressure.

Quantitative Data: Comparative Thermal Properties

| Property | Parent Carboxylic Acid | Target Carbonyl Chloride (Predicted) | Causality / Mechanistic Rationale |

| Molecular Weight | 318.15 g/mol | 336.60 g/mol | Addition of Cl, loss of OH. |

| Intermolecular Forces | Strong H-bonding (Dimers) | Dipole-Dipole, Van der Waals | Loss of H-bond donor capacity. |

| Melting Point (MP) | > 200 °C | 85 °C – 105 °C | Weaker crystal lattice energy requires less thermal energy to disrupt. |

| Boiling Point (BP) | > 450 °C (Decomposes) | 460 °C – 490 °C | High molecular mass and halogen polarizability; prone to thermal degradation. |

Synthesis Methodology: The Vilsmeier-Haack Catalyzed Chlorination

To accurately measure the melting and boiling points, the acyl chloride must be synthesized with ultra-high purity. The standard protocol utilizes Thionyl Chloride ( SOCl2 ) with a catalytic amount of N,N-Dimethylformamide (DMF).

Mechanistic Rationale (Causality)

Using SOCl2 alone on sterically hindered quinoline systems is kinetically slow. The addition of catalytic DMF triggers the formation of the Vilsmeier-Haack reagent (an iminium intermediate). This highly electrophilic species attacks the carboxylic acid significantly faster than SOCl2 , driving the reaction to completion while suppressing side reactions.

Fig 1: Synthesis workflow of the target acyl chloride via Vilsmeier-Haack catalysis.

Step-by-Step Protocol (Self-Validating System)

-

Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 1.0 eq of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid in anhydrous dichloromethane (DCM).

-

Catalysis: Add 0.05 eq of anhydrous DMF.

-

Reagent Addition: Dropwise, add 3.0 eq of Thionyl Chloride ( SOCl2 ) at 0 °C to control the initial exothermic reaction.

-

Reflux & Validation: Heat the mixture to reflux (approx. 40-45 °C in DCM, or 80 °C if run neat in SOCl2 ). Self-Validation: The reaction progress is visually validated by the cessation of SO2 and HCl gas evolution (monitored via a bubbler). The suspension will clarify into a homogeneous solution once the insoluble parent acid is fully converted to the soluble acyl chloride.

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) using a Schlenk line to prevent ambient moisture hydrolysis. The resulting solid is the crude 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride.

Thermal Analysis: Determining Melting and Boiling Points

Because acyl chlorides readily hydrolyze back to carboxylic acids in the presence of atmospheric humidity, traditional open-capillary melting point apparatuses will yield artificially high, inaccurate results (as the sample converts back to the high-MP parent acid during heating).

To ensure scientific integrity, thermal properties must be evaluated using Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) [2].

Fig 2: Multi-modal thermal analysis workflow for determining melting and boiling points.

Step-by-Step Analytical Protocol

-

Sample Preparation: Inside an argon-filled glovebox, weigh 2–3 mg of the synthesized acyl chloride into an aluminum DSC pan. Hermetically seal the pan to prevent moisture ingress.

-

DSC Execution (Melting Point): Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

-

TGA Execution (Boiling Point / Decomposition): In a parallel TGA instrument, heat 5–10 mg of the sample in an open platinum crucible under nitrogen up to 600 °C.

Data Interpretation & Self-Validation

-

Melting Point Causality: The melting point is identified in the DSC thermogram as a sharp, endothermic peak without a corresponding mass loss in the TGA[2]. The onset temperature of this peak represents the true melting point of the acyl chloride (predicted ~85–105 °C). If a second endothermic peak is observed >200 °C, the protocol self-validates that the sample has been contaminated by moisture and partially hydrolyzed back to the parent acid.

-

Boiling Point Causality: The boiling point is identified where a massive endothermic shift in the DSC perfectly aligns with a rapid, near-total mass loss in the TGA. For heavy quinoline acyl chlorides, this transition often overlaps with thermal degradation (exothermic baseline shifts in DSC alongside mass loss), indicating that the compound decomposes before reaching a stable boiling phase at standard atmospheric pressure.

References

-

Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Available at:[Link]

-

Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. Available at:[Link][1]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). LibreTexts Project. Available at:[Link][2]

Sources

Application Notes & Protocols: Strategic Functionalization of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride for Accelerated Drug Discovery

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic chemical modification of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, a versatile building block for the synthesis of novel chemical entities. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This molecule offers three distinct reactive centers for diversification: a highly reactive acyl chloride at the C4 position and two aryl chlorides at the C6 and C2' positions. We present detailed, field-proven protocols for sequential and selective functionalization, focusing on robust and widely applicable transformations including amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: A Scaffold for Innovation

The quinoline core is a privileged structure in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][4] 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a pre-functionalized scaffold designed for rapid library synthesis. Its three distinct reactive handles allow for a combinatorial approach to generating novel derivatives for structure-activity relationship (SAR) studies.

Understanding the hierarchy of reactivity is crucial for a logical synthetic strategy. The C4-carbonyl chloride is by far the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles under mild conditions.[5][6] The two aryl chloride moieties are significantly less reactive and require transition-metal catalysis, typically with palladium, to undergo cross-coupling reactions.[7][8] This differential reactivity forms the basis of a selective and sequential functionalization strategy.

Strategic Workflow for Sequential Functionalization

A logical approach to diversifying the parent molecule involves reacting the most labile group first under conditions that leave the other groups untouched. Therefore, derivatization of the C4-carbonyl chloride should be the initial step, followed by palladium-catalyzed cross-coupling at the C6-chloro position.

Caption: Sequential functionalization workflow.

Protocol 1: Amide Bond Synthesis via Acyl Chloride Aminolysis

The reaction between an acyl chloride and a primary or secondary amine is a rapid and efficient method for forming a robust amide bond.[9][] The reaction is often exothermic and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to drive the reaction to completion.[9]

Expertise & Experience: The high reactivity of acyl chlorides necessitates the use of anhydrous solvents and an inert atmosphere to prevent competitive hydrolysis to the corresponding carboxylic acid.[9] Slow, dropwise addition of the acyl chloride solution to the amine at reduced temperature (0 °C) is critical to control the exotherm and prevent side reactions.[] Triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices for the base as their corresponding hydrochloride salts are often insoluble in common organic solvents, simplifying purification.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the desired primary or secondary amine (1.0 equivalents) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: In a separate flask, dissolve 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure C4-amide derivative.

| Parameter | Condition/Reagent | Purpose |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, aprotic solvent. |

| Base | Triethylamine (TEA) | Neutralizes HCl byproduct.[9] |

| Temperature | 0 °C to Room Temperature | Controls reaction exotherm.[] |

| Stoichiometry | 1.1 eq. Acyl Chloride / 1.0 eq. Amine | Ensures full consumption of the amine. |

| Work-up | Aqueous Washes | Removes excess reagents and salts. |

Protocol 2: Suzuki-Miyaura C-C Coupling at the C6-Position

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds.[11][12] For coupling unactivated aryl chlorides, such as the C6-Cl on the quinoline scaffold, a highly active catalyst system is required.[7] This typically involves a palladium source and a sterically bulky, electron-rich phosphine ligand.

Expertise & Experience: The choice of ligand is critical for successful coupling with aryl chlorides. Biarylphosphine ligands like SPhos or XPhos are highly effective as they facilitate the rate-limiting oxidative addition step and promote the reductive elimination to form the product.[7][13] The base plays a crucial role in the catalytic cycle, participating in the transmetalation step.[14][15] A mixture of an organic solvent like 1,4-dioxane and water is often used to solubilize both the organic substrate and the inorganic base. Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Catalytic Cycle Visualization

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk tube, combine the C4-amide quinoline derivative (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and SPhos (4 mol %).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol %) to the tube under a positive flow of inert gas.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and separate the layers.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the final C4, C6-difunctionalized product.

| Parameter | Condition/Reagent | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | Highly active system for aryl chloride coupling.[7] |

| Base | K₃PO₄ or Cs₂CO₃ | Activates boronic acid for transmetalation.[16] |

| Solvent | 1,4-Dioxane / Water | Solubilizes both organic and inorganic reagents.[17] |

| Temperature | 90-110 °C | Provides energy to overcome activation barrier for C-Cl bond cleavage. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Protocol 3: Buchwald-Hartwig C-N Amination at the C6-Position

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[18][19] Similar to Suzuki coupling, the amination of aryl chlorides requires a robust palladium catalyst system.[16][20] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.

Expertise & Experience: The choice of ligand and base is highly substrate-dependent. For many primary and secondary amines, catalyst systems like Pd₂(dba)₃ with XPhos or RuPhos are effective.[21] Sodium tert-butoxide is a very strong, moisture-sensitive base and must be handled under strictly anhydrous and anaerobic conditions. Overheating or prolonged reaction times can sometimes lead to undesired side reactions like hydrodehalogenation.

Catalytic Cycle Visualization

Caption: Simplified Buchwald-Hartwig amination cycle.[18]

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (1.4 equivalents) to a dry Schlenk tube.

-

Reagent Addition: Add the C4-amide quinoline derivative (1.0 equivalent), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %).

-

Sealing and Solvent: Seal the tube, remove from the glovebox, and add the amine (1.2 equivalents) followed by anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

-

Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.

| Parameter | Condition/Reagent | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | Active system for C-N bond formation with aryl chlorides.[22] |

| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base required for amine deprotonation.[16] |

| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent stable to strong base and high temperatures. |

| Temperature | 100-110 °C | Drives the catalytic cycle, especially for less reactive amines. |

| Atmosphere | Strict Inert (Glovebox) | NaOtBu is highly moisture sensitive; catalyst is oxygen sensitive. |

Trustworthiness & Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the C4-amide in the first step can be readily confirmed by LC-MS (observing the expected mass increase) and NMR (appearance of a new amide N-H signal and signals corresponding to the added amine). For the cross-coupling steps, reaction completion is monitored by the disappearance of the starting material via LC-MS. The identity of the final product should be unequivocally confirmed by high-resolution mass spectrometry (HRMS) and both ¹H and ¹³C NMR spectroscopy to ensure the correct regiochemistry and structure.

References

- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 41(11), 1534–1544. (URL not available)

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

-

Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ACS Omega. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. [Link]

-

National Center for Biotechnology Information. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

-

Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. [Link]

-

Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

National Center for Biotechnology Information. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

-

ScienceDirect. (n.d.). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. [Link]

-

ACS Publications. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wiley Online Library. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

National Center for Biotechnology Information. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

-

MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Save My Exams. (2024). Relative Ease of Hydrolysis. [Link]

-

Quora. (2020). Why is acid chloride more reactive than alkyl chloride?[Link]

-

White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

-

ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

-

Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?[Link]

-

ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

-

National Center for Biotechnology Information. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. [Link]

-

ResearchGate. (2025). The Suzuki Coupling of Aryl Chlorides under Microwave Heating. [Link]

-

ACS Publications. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. savemyexams.com [savemyexams.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. mt.com [mt.com]

- 13. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. jmcct.com [jmcct.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Preventing Hydrolysis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the hydrolytic instability of quinoline-4-carbonyl chlorides. Synthesizing 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride requires absolute precision. Even trace atmospheric moisture can revert your reactive acyl chloride back to its unreactive carboxylic acid precursor, destroying your yield and stalling downstream amidation or esterification workflows.

This guide bypasses generic advice to provide you with field-proven mechanistic insights, quantitative solvent-drying data, and a self-validating synthetic protocol designed to guarantee the integrity of your acyl chloride.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride so exceptionally prone to hydrolysis compared to aliphatic acid chlorides? A1: The vulnerability lies in the extreme electrophilicity of its carbonyl carbon. The quinoline core is highly electron-withdrawing. When coupled with the inductive electron-withdrawing effects of the two chlorine atoms on the aromatic rings, the carbonyl carbon develops a massive partial positive charge[1]. This lowers the activation energy barrier, allowing even weak nucleophiles—like trace atmospheric water—to rapidly attack the acyl center.

Q2: What is the exact mechanism of this degradation, and how does it ruin my downstream amidation reactions? A2: Hydrolysis proceeds via a nucleophilic acyl substitution pathway. Water attacks the highly electrophilic carbonyl carbon to form a tetrahedral intermediate. Because the chloride ion is an excellent leaving group, this intermediate rapidly and irreversibly collapses, expelling chloride to yield the corresponding carboxylic acid and hydrogen chloride (HCl) gas[2].

The causality of failure in downstream steps is twofold: first, you lose your reactive electrophile; second, the generated HCl byproduct will immediately protonate your amine nucleophiles in subsequent amidation steps, converting them into inert ammonium salts and completely stalling the reaction[3].

Caption: Nucleophilic acyl substitution pathway detailing the hydrolysis of an acid chloride.

Part 2: Solvent Optimization & Quantitative Data

Q3: I suspect my solvent is introducing moisture. What is the scientifically proven best method to dry dichloromethane (DCM) for this synthesis? A3: For highly sensitive acyl chlorides, solvent moisture must be maintained below 10–20 ppm. While many laboratories traditionally rely on hazardous reactive metals or calcium hydride, quantitative evaluations by Williams and Lawton demonstrate that activated 3Å molecular sieves are both safer and vastly superior for achieving sub-10 ppm moisture levels in solvents like DCM and THF[4].

Table 1: Quantitative Evaluation of Desiccants for Solvent Drying

| Desiccant / Method | Solvent | Storage Time | Residual Water Content (ppm) |

| None ("Wet" Solvent) | Methanol | N/A | 175.1 ± 0.4 |

| KOH powder (10% m/v) | Methanol | 24 h | 33.1 ± 0.9 |

| Mg/I₂ (0.5 g Mg/L) | Methanol | 24 h | 53.6 ± 0.6 |

| 3Å Molecular Sieves (20% m/v) | Methanol | 120 h | 10.5 ± 0.9 |

| 3Å Molecular Sieves (Column) | THF / DCM | Single Pass | < 10.0 |

Data adapted from Williams and Lawton[4]. Activated 3Å molecular sieves provide superior, reliable drying efficiency.

Part 3: Validated Experimental Protocol

Q4: Can you provide a self-validating, step-by-step protocol for synthesizing this acid chloride without risking hydrolysis? A4: Yes. While thionyl chloride (SOCl₂) is a common reagent[5], we strongly recommend using oxalyl chloride ((COCl)₂) with catalytic N,N-dimethylformamide (DMF) for this specific quinoline derivative. Oxalyl chloride operates under milder room-temperature conditions, and its byproducts (CO, CO₂, and HCl) are entirely gaseous. This drives the reaction to completion and completely eliminates the need for aqueous workups, which are the #1 cause of product hydrolysis[6].

Caption: Self-validating anhydrous workflow for the synthesis of quinoline-4-carbonyl chloride.

Step-by-Step Methodology: Anhydrous Synthesis via Oxalyl Chloride

Step 1: Apparatus Preparation

-

Action: Oven-dry a Schlenk flask and magnetic stir bar at 150°C overnight. Assemble the apparatus while hot and cool it under a continuous flow of dry Argon.

-

Causality: Micro-droplets of water adsorbed on glass surfaces are sufficient to hydrolyze millimole-scale reactions[7]. Cooling under Argon prevents atmospheric moisture from condensing inside the flask as the internal temperature drops.

-

Validation: The flask must be cool to the touch and maintain positive pressure (visible via bubbler activity) before proceeding.

Step 2: Reagent Solubilization

-

Action: Add 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq) to the flask. Suspend the solid in anhydrous DCM (dried over 3Å molecular sieves to <10 ppm H₂O).

-

Causality: Using sieve-dried solvent eliminates the primary source of bulk hydrolysis[4].

Step 3: Vilsmeier-Haack Activation

-

Action: Add a catalytic amount of anhydrous DMF (approx. 2-3 drops per 10 mmol of substrate).

-

Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate acts as the true chlorinating agent, drastically accelerating the conversion of the sterically hindered, deactivated carboxylic acid[8].

Step 4: Chlorination

-

Action: Dropwise add Oxalyl Chloride (1.3 eq) via a gas-tight syringe at 0°C, then allow the mixture to warm to room temperature.

-

Validation (Self-Indicating): The reaction will immediately begin bubbling vigorously as CO, CO₂, and HCl gases are evolved[6]. Do not stop the reaction prematurely. The reaction is definitively complete only when gas evolution completely ceases and the cloudy suspension transitions into a clear, homogeneous solution.

Step 5: Isolation (Strictly Non-Aqueous)

-

Action: Evaporate the DCM and excess oxalyl chloride under reduced pressure using a Schlenk line vacuum or a rotary evaporator flushed with Argon.

-

Causality: Attempting an aqueous wash (e.g., NaHCO₃) to neutralize residual acid will instantly hydrolyze your product back to the starting material[2].

-

Validation: A solid or thick oil will remain, completely free of the pungent odor of oxalyl chloride. This indicates pure 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, ready for immediate downstream use. Store under Argon at -20°C if not using immediately.

References

-

OrgoSolver. "Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps". OrgoSolver.[Link]

-

ChemEurope. "Acyl chloride". ChemEurope. [Link]

-

Grokipedia. "Acyl chloride". Grokipedia. [Link]

-

Khalil, M. I. "Synthesis of some carboxamid derivatives from substituted Quinoline-4-carbonyl chloride compounds". Iraqi University. [Link]

-

Wikipedia. "Acyl chloride". Wikipedia. [Link]

-

Chemistry LibreTexts. "21.4: Chemistry of Acid Halides". LibreTexts. [Link]

-

Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". J. Org. Chem. [Link]

Sources

- 1. Acyl_chloride [chemeurope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acyl chloride â Grokipedia [grokipedia.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. orgosolver.com [orgosolver.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

Technical Support Center: Yield Optimization for 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Welcome to the Technical Support Center for the synthesis of 6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride . This highly functionalized quinoline derivative is a critical intermediate in drug development, but its synthesis is notoriously prone to low yields.

The synthesis is a two-stage process:

-

Pfitzinger Condensation : Reacting 5-chloroisatin with 2'-chloroacetophenone to form the carboxylic acid core.

-

Chlorination : Converting the sterically hindered carboxylic acid into the final acyl chloride.

This guide provides diagnostic troubleshooting, causal mechanistic insights, and self-validating protocols to help you optimize your reaction yields.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My Pfitzinger reaction yield is stuck below 40%, and I am recovering a lot of unreacted starting material. How can I drive the cyclization to completion? A1: The bottleneck here is severe steric hindrance. The ortho-chloro substitution on the 2'-chloroacetophenone creates a steric clash during the intramolecular cyclodehydration of the enamine intermediate. To overcome this, you must increase the base concentration (e.g., using 6M KOH instead of standard 2M) and extend the reflux time to 24–36 hours. The highly alkaline environment is required to keep the isatin ring fully open and forcefully drive the thermodynamically challenging dehydration step1[1].

Q2: During the chlorination step with thionyl chloride (SOCl₂), the reaction mixture turns black and yields a tarry residue instead of a clean product. What went wrong? A2: This is a classic symptom of thermal decomposition and/or moisture contamination. Thionyl chloride reactions must be strictly anhydrous. If ambient moisture enters the system, the formed acyl chloride hydrolyzes back to the acid, releasing excess HCl that can trigger unwanted side reactions. Furthermore, overheating causes the electron-deficient quinoline core to degrade. Maintain the oil bath strictly at 75–80 °C; do not allow the reaction to exceed 85 °C2[2].

Q3: Even after 12 hours of reflux in SOCl₂, I still have unreacted carboxylic acid suspended in the flask. How do I accelerate this? A3: The 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is highly electron-deficient and sterically shielded, making it a very poor nucleophile. You must add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks and activates the carboxylic acid. This catalyst reduces reaction time from >12 hours to 2–4 hours and pushes conversion to near 100% 3[3].

Part 2: Quantitative Optimization Data

The table below summarizes the critical parameter shifts required to move from standard literature conditions to an optimized, high-yield process.

| Reaction Step | Parameter | Standard Conditions | Optimized Conditions | Impact on Yield & Purity |

| Pfitzinger Condensation | Base Concentration | 2M KOH | 6M KOH | Yield increases from ~40% to >75% . Forces complete isatin ring-opening. |

| Pfitzinger Condensation | Reaction Time | 8–12 hours | 24–36 hours | Overcomes steric hindrance of the ortho-chloro group during cyclization. |

| Acyl Chloride Formation | Catalyst | None | 1–2 drops DMF | Accelerates conversion; increases isolated yield from ~50% to >90% . |

| Acyl Chloride Formation | Temperature | Reflux (>85 °C) | Controlled 75–80 °C | Prevents thermal degradation and tar formation, ensuring high purity. |

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Causality Focus: Overcoming steric hindrance via extended alkaline thermodynamics.

-

Preparation: In a 500 mL round-bottom flask, dissolve 33.6 g (0.6 mol) of KOH in 100 mL of a 1:1 mixture of absolute ethanol and deionized water to create a ~6M base solution.

-

Reagent Addition: Add 18.16 g (0.1 mol) of 5-chloroisatin.

-

Validation Checkpoint 1: The orange/red suspension will dissolve and turn into a dark purple/brown solution within 30 minutes, confirming the hydrolysis of the isatin amide bond to the keto-acid intermediate.

-

-

Condensation: Slowly add 15.46 g (0.1 mol) of 2'-chloroacetophenone dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to 90 °C for 24–36 hours.

-

Workup & Isolation: Cool the mixture to room temperature and extract with diethyl ether (2 x 50 mL) to remove unreacted ketone. Discard the organic layer. Cool the aqueous layer in an ice bath and slowly acidify with glacial acetic acid until the pH reaches 4.5.

-

Validation Checkpoint 2: A dense off-white to pale yellow precipitate will form immediately upon reaching the target pH.

-

-

Purification: Filter the solid under vacuum, wash extensively with cold water, and dry in a vacuum oven at 60 °C overnight.

Protocol B: Synthesis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Causality Focus: Electrophilic activation via the Vilsmeier-Haack intermediate.

-

Setup: Ensure all glassware is oven-dried. Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl₂) connected to a gas trap (to neutralize SO₂ and HCl).

-

Reagent Loading: Add 10.0 g of the thoroughly dried carboxylic acid from Protocol A. Add 50 mL of anhydrous thionyl chloride (SOCl₂).

-

Validation Checkpoint 1: The mixture will appear as a heterogeneous suspension, as the acid is poorly soluble in SOCl₂.

-

-

Catalysis: Add exactly 2 drops of anhydrous DMF.

-

Reaction: Heat the oil bath strictly to 75–80 °C.

-

Validation Checkpoint 2: Vigorous gas evolution (SO₂ and HCl) will commence. Over the next 2–4 hours, the suspension will gradually clear into a homogeneous, dark-yellow solution, physically validating the conversion to the highly soluble acyl chloride.

-

-

Completion Monitoring: The reaction is complete when gas evolution ceases.

-

Validation Checkpoint 3 (Chemical Quench): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Run a TLC (Hexane:EtOAc 3:1). The complete disappearance of the baseline carboxylic acid spot and the appearance of a high-Rf methyl ester spot confirms 100% conversion.

-

-

Isolation: Remove excess SOCl₂ under reduced pressure (rotary evaporation) to yield the crude acyl chloride as a solid. Store immediately under inert gas (Argon/N₂) at -20 °C.

Part 4: Visualizations

Two-step synthesis workflow for the target quinoline acyl chloride.

DMF-catalyzed activation of carboxylic acid via the Vilsmeier-Haack intermediate.

References

-

BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."1[1]

-

BenchChem. "Improving the yield of octanoyl chloride synthesis with thionyl chloride." 2[2]

-

US Patent US6770783B1. "Method for producing acid chlorides." 3[3]

Sources

Technical Support Center: Troubleshooting 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride Synthesis

Welcome to the technical support center for the synthesis and purification of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride . This highly reactive acyl chloride is a critical intermediate in pharmaceutical drug development. Its preparation relies on a rigorous two-step sequence: the Pfitzinger condensation to build the quinoline core, followed by acyl chloride activation[1].

Because of the inherent reactivity of the intermediate and the final product, researchers frequently encounter yield-limiting impurities such as decarboxylated byproducts, uncyclized intermediates, and hydrolysis artifacts. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

I. Synthesis Workflow & Impurity Mapping

The following diagram illustrates the synthetic pathway from 5-chloroisatin and 2'-chloroacetophenone to the final acyl chloride, highlighting the critical junctions where specific impurities emerge.

Fig 1: Synthesis workflow and common impurity pathways for quinoline-4-carbonyl chlorides.

II. Quantitative Data: Impurity Profiling

To effectively troubleshoot your reaction, you must first identify the structural origin of the impurity. Compare your analytical data against the known signatures in the table below.

| Impurity Profile | Structural Origin | Primary Cause | Analytical Signature | Corrective Action |

| Decarboxylated Quinoline | Loss of CO₂ from the C4 position | Exothermic acidification or excessive heating during drying[2]. | LC-MS: [M-44]⁺NMR: Loss of broad -COOH singlet | Maintain 0–5 °C during pH adjustment; dry at <50 °C. |

| Ring-Opened Keto-Acid | Incomplete Pfitzinger cyclization | Insufficient KOH equivalents or inadequate reflux time[1]. | LC-MS: [M+18]⁺ relative to acidIR: Strong amide C=O stretch | Use ≥4.0 eq KOH; ensure 12–18h reflux until color change. |

| Reverted Carboxylic Acid | Hydrolysis of acyl chloride | Exposure to atmospheric moisture or residual water in solvents[3]. | IR: Broad O-H stretch (~3000 cm⁻¹)TLC: Baseline retention | Use strictly anhydrous DCM/toluene; store under argon at -20 °C[3]. |

| Symmetric Anhydride | Dimerization of acid and acyl chloride | Localized moisture causing partial hydrolysis, followed by nucleophilic attack. | LC-MS: [2M-18]⁺IR: Twin anhydride C=O peaks (~1760, 1820 cm⁻¹) | Ensure complete conversion before solvent removal; avoid moisture. |

III. Troubleshooting FAQs

Q1: My LC-MS shows a major peak with an [M-H]⁻ mass of 272 m/z (a loss of 44 Da from the acid intermediate). What is the source? A1: This indicates thermal decarboxylation. Quinoline-4-carboxylic acids are highly susceptible to losing CO₂ when subjected to prolonged heating, particularly during the acidic workup phase of the Pfitzinger reaction[2]. Ensure acidification is performed in an ice bath (<5 °C) and avoid drying the intermediate at temperatures exceeding 50 °C.

Q2: Why is the Pfitzinger reaction yielding high levels of uncyclized ring-opened intermediates? A2: The Pfitzinger reaction initiates via base-promoted hydrolysis of the isatin amide bond to form a keto-acid intermediate[1]. If the condensation with 2'-chloroacetophenone is incomplete, this intermediate persists. This is typically caused by insufficient base equivalents. Ensure at least 4.0 equivalents of KOH are used to drive the enamine tautomerization and subsequent intramolecular cyclization[1].

Q3: After chlorination with thionyl chloride (SOCl₂), my product contains sulfinyl impurities and reverts quickly to the carboxylic acid. How can I prevent this? A3: Residual SOCl₂ reacts with trace moisture during storage to generate HCl and SO₂, which catalyzes the hydrolysis of your acyl chloride back to the carboxylic acid[4]. To resolve this, chase the crude product with anhydrous toluene (2-3 times) and evaporate under high vacuum to azeotropically remove all traces of SOCl₂[4]. Alternatively, switch to oxalyl chloride ((COCl)₂), which yields only volatile byproducts (CO, CO₂, HCl)[5].

Q4: I am observing a high molecular weight impurity corresponding to a symmetric anhydride ([2M-18]⁺). What is the mechanism behind this? A4: Anhydride formation occurs when localized moisture hydrolyzes a fraction of the acyl chloride back to the carboxylic acid. Because the reaction mixture is concentrated, this newly formed carboxylic acid acts as a nucleophile and attacks the remaining unreacted acyl chloride. You must maintain strictly anhydrous conditions (argon atmosphere, dry solvents) during the chlorination step and subsequent handling.

IV. Self-Validating Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Objective: Construct the quinoline core while preventing decarboxylation and incomplete cyclization.

-

Reagent Preparation : In a round-bottom flask, dissolve KOH (4.0 eq) in a 1:1 mixture of absolute ethanol and deionized water.

-

Isatin Ring Opening : Add 5-chloroisatin (1.0 eq) to the basic solution. Stir at room temperature for 1 hour.

-

Self-Validation Check: The solution color must transition from deep purple to brown. This visual cue confirms the successful hydrolysis of the isatin amide bond to the requisite keto-acid[1].

-

-

Condensation : Add 2'-chloroacetophenone (1.1 eq) dropwise. Heat the mixture to reflux (80–85 °C) for 12–18 hours.

-